molecular formula C9H14O B14609463 (1-Methylcyclohex-2-en-1-yl)acetaldehyde CAS No. 60415-75-0

(1-Methylcyclohex-2-en-1-yl)acetaldehyde

Katalognummer: B14609463
CAS-Nummer: 60415-75-0
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: VCKDMPPDSAPZIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methylcyclohex-2-en-1-yl)acetaldehyde is an organic compound with the molecular formula C9H14O. It is a monoterpenoid aldehyde, characterized by a cyclohexene ring substituted with a methyl group and an acetaldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-2-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexene with formaldehyde under acidic conditions. This reaction typically proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 1-methylcyclohexene, followed by rearrangement to form the desired aldehyde.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. One such method includes the catalytic oxidation of 1-methylcyclohexene using oxygen or air in the presence of a suitable catalyst, such as a transition metal complex. This method offers high yields and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylcyclohex-2-en-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: (1-Methylcyclohex-2-en-1-yl)acetic acid

    Reduction: (1-Methylcyclohex-2-en-1-yl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

(1-Methylcyclohex-2-en-1-yl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (1-Methylcyclohex-2-en-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Ethyl-2-methylcyclohexene
  • 1-Methylcyclohex-2-en-1-ol
  • 4-Acetyl-1-methylcyclohexene

Uniqueness

(1-Methylcyclohex-2-en-1-yl)acetaldehyde is unique due to its specific structure, which combines a cyclohexene ring with a methyl group and an acetaldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

60415-75-0

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

2-(1-methylcyclohex-2-en-1-yl)acetaldehyde

InChI

InChI=1S/C9H14O/c1-9(7-8-10)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3

InChI-Schlüssel

VCKDMPPDSAPZIU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC=C1)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.